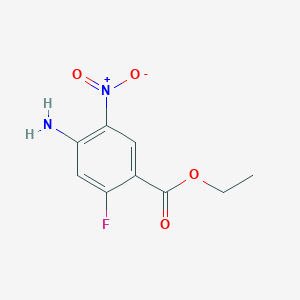

Ethyl 4-amino-2-fluoro-5-nitrobenzoate

Descripción

Ethyl 4-amino-2-fluoro-5-nitrobenzoate is an aromatic ester derivative featuring a benzoate backbone substituted with amino (-NH₂), fluoro (-F), and nitro (-NO₂) groups at positions 4, 2, and 5, respectively. The ethyl ester group at the carboxyl position distinguishes it from methyl or other alkyl esters. This compound is of interest in medicinal and synthetic chemistry due to its multifunctional structure, which enables diverse reactivity, such as reduction of the nitro group to amine intermediates (as seen in analogous syntheses) or participation in hydrogen-bonding networks .

Propiedades

Fórmula molecular |

C9H9FN2O4 |

|---|---|

Peso molecular |

228.18 g/mol |

Nombre IUPAC |

ethyl 4-amino-2-fluoro-5-nitrobenzoate |

InChI |

InChI=1S/C9H9FN2O4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2,11H2,1H3 |

Clave InChI |

RISADYSLEFVKMK-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC(=C(C=C1F)N)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences Among Analogs

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Ethyl 4-amino-2-fluoro-5-nitrobenzoate | NH₂ (4), F (2), NO₂ (5), COOEt | ~254.2 | Amino, Nitro, Fluoro, Ester |

| Methyl 4-amino-2-fluoro-5-nitrobenzoate | NH₂ (4), F (2), NO₂ (5), COOMe | ~240.2 | Amino, Nitro, Fluoro, Ester |

| Ethyl 4-fluoro-3-nitrobenzoate | F (4), NO₂ (3), COOEt | ~229.2 | Fluoro, Nitro, Ester |

| Ethyl 5-amino-2-chloro-4-fluorobenzoate | NH₂ (5), Cl (2), F (4), COOEt | ~233.6 | Amino, Chloro, Fluoro, Ester |

| Ethyl 4-nitrobenzoate | NO₂ (4), COOEt | ~195.2 | Nitro, Ester |

Key Observations:

- Electronic Effects: The presence of electron-withdrawing groups (NO₂, F) at positions 2 and 5 in the target compound creates a polarized aromatic system, enhancing reactivity toward nucleophilic substitution compared to analogs like Ethyl 4-nitrobenzoate, which lacks fluorine and amino groups .

Physicochemical Properties

Table 2: Predicted Collision Cross Section (CCS) of Methyl Analog (Reference Data)

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 215.04627 | 138.4 |

| [M+Na]+ | 237.02821 | 149.4 |

| [M-H]- | 213.03171 | 139.4 |

- Insight : While direct CCS data for the ethyl variant is unavailable, its methyl analog’s CCS values suggest moderate molecular size and polarity. The ethyl group would likely increase CCS due to greater mass and steric bulk.

Hydrogen Bonding and Crystallography

- The amino and nitro groups enable robust hydrogen-bonding networks, as described in Etter’s graph-set analysis . This property is critical in crystal engineering and contrasts with analogs lacking both groups (e.g., Ethyl 4-fluorobenzoate), which rely on weaker van der Waals interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.